bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane
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Overview
Description
Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane: is a complex organic compound that features a unique structure combining pyridine and benzimidazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with o-phenylenediamine to form the benzimidazole ring, followed by further functionalization to introduce the pyridine moiety . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties .
Biology and Medicine: The compound has shown promise in biological studies for its potential anti-cancer and anti-inflammatory activities. It can interact with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound’s ability to form stable complexes with metals makes it useful in materials science and catalysis .
Mechanism of Action
The mechanism of action of bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
- Bis(2-(pyridin-2-yl)-1,2,4-triazol-3-yl)methane
- Bis(2-(pyridin-2-yl)-1,2,4-triazol-3-yl)ethane
Comparison: Compared to these similar compounds, bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane exhibits unique properties due to the presence of the benzimidazole ring, which can enhance its biological activity and binding affinity to metal ions .
Properties
IUPAC Name |
2-pyridin-2-yl-6-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N6/c1-3-11-26-20(5-1)24-28-18-9-7-16(14-22(18)30-24)13-17-8-10-19-23(15-17)31-25(29-19)21-6-2-4-12-27-21/h1-12,14-15H,13H2,(H,28,30)(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUAMDHYUFFZGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)C6=CC=CC=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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